molecular formula C16H12FN3O3 B2645968 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate CAS No. 454238-74-5

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate

Cat. No.: B2645968
CAS No.: 454238-74-5
M. Wt: 313.288
InChI Key: OJKCRAKETDLQGR-UHFFFAOYSA-N
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Description

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate is a complex organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate typically involves the reaction of 4-oxo-1,2,3-benzotriazine with 2-(4-fluorophenyl)acetic acid in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods can improve yield and reduce reaction times, making the process more cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share a similar triazole ring structure and exhibit diverse biological activities.

    1,3,4-Oxadiazole derivatives: Known for their pharmacological properties, including antibacterial and anticancer activities.

    Benzimidazole derivatives: These compounds have a similar benzene ring fused with a nitrogen-containing ring and are used in various medicinal applications.

Uniqueness

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate is unique due to its specific combination of a benzotriazine ring and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c17-12-7-5-11(6-8-12)9-15(21)23-10-20-16(22)13-3-1-2-4-14(13)18-19-20/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKCRAKETDLQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326942
Record name (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

454238-74-5
Record name (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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